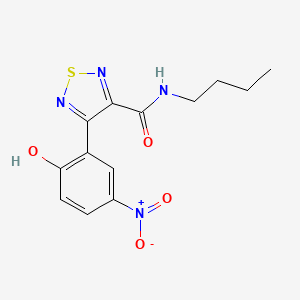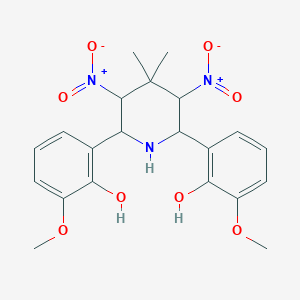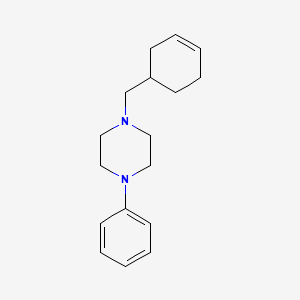
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide, also known as BNIT, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BNIT is a thiadiazole derivative that has been synthesized through a simple and efficient method.
作用機序
The mechanism of action of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide is not fully understood. However, it has been reported that N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide can inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has also been reported to exhibit antioxidant activity. The exact mechanism of action of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide needs further investigation.
Biochemical and Physiological Effects:
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has been reported to exhibit various biochemical and physiological effects. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has also been reported to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide is its simple and efficient synthesis method, which allows for the production of high yields of the product. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has also been reported to exhibit various biological activities, making it a potential candidate for further investigation. However, the limitations of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide include its limited solubility in water, which can make it difficult to use in certain experiments. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide also needs further investigation to fully understand its mechanism of action and potential use in various research applications.
将来の方向性
There are several future directions for the investigation of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide. One potential direction is the exploration of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the investigation of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide as a fluorescent probe for the detection of metal ions. Further investigation is also needed to fully understand the mechanism of action of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide and its potential use in various research applications.
Conclusion:
In conclusion, N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide is a thiadiazole derivative that has gained attention in the scientific community due to its potential use in various research applications. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide can be synthesized through a simple and efficient method and has been reported to exhibit various biological activities. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further investigation. The future directions for the investigation of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide include its potential use as a therapeutic agent, a fluorescent probe, and further investigation of its mechanism of action.
合成法
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide can be synthesized through a one-pot reaction using readily available starting materials. The synthesis involves the reaction of 2-amino-5-nitrophenol with butyl isocyanate and thioglycolic acid in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with thioglycolic acid to form the desired product. The synthesis method is efficient, and the product can be obtained in high yield.
科学的研究の応用
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has been reported to exhibit various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further investigation.
特性
IUPAC Name |
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-2-3-6-14-13(19)12-11(15-22-16-12)9-7-8(17(20)21)4-5-10(9)18/h4-5,7,18H,2-3,6H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISOMRUUEFQIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NSN=C1C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B5217686.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5217692.png)

![1-[(2-hydroxyphenyl)carbonothioyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5217700.png)

![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)
![3-(2-fluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217721.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B5217735.png)
![1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)
![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)
![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![1-(2,3-dimethylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217770.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)